molecular formula C7H14N2O2 B121544 (4-Methyl-piperazin-1-yl)-acetic acid CAS No. 54699-92-2

(4-Methyl-piperazin-1-yl)-acetic acid

Cat. No. B121544
CAS RN: 54699-92-2
M. Wt: 158.2 g/mol
InChI Key: JCXZKUZXVQKENT-UHFFFAOYSA-N
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Description

“(4-Methyl-piperazin-1-yl)-acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of “(4-Methyl-piperazin-1-yl)-acetic acid” has been described in several studies . For example, one study describes the synthesis of N-[2 (3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-ylamino]phenyl}aminomethyl)benzamides from the corresponding substituted benzoic acid .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-piperazin-1-yl)-acetic acid” has been analyzed in several studies . For instance, one study used Bruker APEXII CCD for the analysis .


Chemical Reactions Analysis

The chemical reactions involving “(4-Methyl-piperazin-1-yl)-acetic acid” have been studied . For example, one study reported that the reaction mixture was evaporated to dryness, thus obtaining a residue which, by grinding with a 8:2 diethylether/acetone mixture, provided a white solid with a melting point of 160-2 °C, identified as (4-methylpiperazinyl) acetic acid (VII) .


Physical And Chemical Properties Analysis

“(4-Methyl-piperazin-1-yl)-acetic acid” has a molecular weight of 158.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume have also been reported .

Scientific Research Applications

Anti-Mycobacterial Applications

Piperazine derivatives, such as (4-Methyl-piperazin-1-yl)-acetic acid, are noted for their potent anti-mycobacterial properties. Specifically, piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings emphasize the importance of piperazine as a core structure in developing anti-TB molecules and stress the potential of these compounds in addressing drug resistance challenges in tuberculosis treatment (Girase et al., 2020).

DNA Interaction and Analytical Applications

Hoechst 33258, a derivative of (4-Methyl-piperazin-1-yl)-acetic acid, is known for its strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property makes it a valuable tool in plant cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content. Moreover, Hoechst derivatives are explored for potential applications as radioprotectors and topoisomerase inhibitors, highlighting the versatility and importance of this compound in both biological research and potential therapeutic applications (Issar & Kakkar, 2013).

Therapeutic and Drug Design Applications

The structural flexibility of piperazine and its derivatives, including (4-Methyl-piperazin-1-yl)-acetic acid, is evident in their widespread use across various therapeutic areas. These compounds are integral in a wide array of pharmaceuticals, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, underscoring the role of piperazine-based compounds in the future of drug discovery and design (Rathi et al., 2016).

Future Directions

As research continues, it is expected that “(4-Methyl-piperazin-1-yl)-acetic acid” will provide new and exciting opportunities in pharmacology and drug discovery. For instance, one study suggests that the reaction of 2 with 3 in the presence of K 2 CO 3 and KI could lead to the synthesis of new compounds .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)6-7(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXZKUZXVQKENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376401
Record name (4-Methylpiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-piperazin-1-yl)-acetic acid

CAS RN

54699-92-2
Record name (4-Methylpiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54699-92-2
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Synthesis routes and methods I

Procedure details

Dissolve N-methylpiperazine (5.0 mL, 45.09 mmol) in diethyl ether in a stoppered flask and treat with neat ethyl bromoacetate (3.012 g, 18.036 mmol). Stir the reaction mixture at room temperature overnight, filter and wash the filter cake with diethyl ether. Combine the organic filtrates and evaporate the solvent in vacuo to give a light yellow oil. Take up in water (60 mL) and heat at 95° C. for 4 hours, allow to cool to room temperature and stir overnight. Evaporate the solvent in vacuo and dissolve the residue in acetonitrile and evaporate the solvent in vacuo (twice) to azeotrope residual water. Dissolve in a minimal amount of methanol, dilute with diethyl ether and place in the freezer. Isolate the crystals which form by decanting the supernatant and wash with diethyl ether. Obtain two more crops of crystals from the mother liquor to give 4-methylpiperazine-1-acetic acid (2.345 g, 82%); mp 158°-160° C. (lit 159.5°-161° C.), 1H NMR (D2O) δ3.98 (s, 2), 3.81-3.32 (m, 8), 2.89 (s, 3).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.012 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-methylpiperazine (10.7 g), benzylbromoacetate (24 g), triethylamine (28 ml) and dichloromethane (100 ml) was stirred at ambient temperature for 4 hours. The reaction was concentrated to dryness, taken up in tetrahydrofuran (100 ml), filtered, and the filtrate evaporated to dryness. The residue was taken up in methanol (100 ml), treated with aqueous sodium hydroxide solution (100 ml, 1M) and stirred at reflux for 24 hours. The reaction was concentrated to dryness, diluted with water (100 ml) and then acidified to pH6.0 by addition of concentrated hydrochloric acid. The mixture was evaporated.. A portion of the resulting brown oil (2.0 g) was taken up in water (100 ml), treated with Dowex 50WX8 resin (80 g) and stirred at ambient temperature for 10 minutes. The mixture was filtered and the resin washed with water until the washings were neutral. The resin was then stirred with 2.0M aqueous ammonia (3×100 ml) for 5 minutes and filtered. The combined ammonia washings were concentrated to leave the title compound as a white waxy solid (0.8 g).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
benzylbromoacetate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Bano, GS Deora - Journal of Pharmacognosy and …, 2019 - phytojournal.com
Present study was designed to determine the presence of various phytoconstituents in methanolic extract of leaves of the plant Abutilon pannosum by preliminary phytochemical …
Number of citations: 21 www.phytojournal.com
H Shang, J Guo, P Wang, L Li, Y Tian, X Li… - European Journal of …, 2022 - Elsevier
To discover novel anti-inflammatory agents, a series of nitrogen-containing derivatives of aloe-emodin were designed and synthesized. The anti-inflammatory activities of all …
Number of citations: 11 www.sciencedirect.com
LQ Liu, PX Hong, XH Song, CC Zhou… - Journal of Medicinal …, 2020 - ACS Publications
In this work, a series of water-soluble propofol prodrugs were synthesized, and their propofol release rate and pharmacodynamic characteristics were measured. We found that inserting …
Number of citations: 6 pubs.acs.org
PAK GoudaNarayan, RK Singh… - Research Journal of …, 2018 - researchgate.net
A protein-rich microalgae species Arthrospira platensis was pyrolyzed in a semi batch reactor using two clay catalysts kaolin and calcium bentonite to understand the effects of …
Number of citations: 1 www.researchgate.net
T Ammon-Kircher - 2022 - irf.fhnw.ch
… Salbutamol (API 5), Terbinafine (API 2) and 4-methyl-piperazin-1-yl-acetic acid (Pseudo API 1) did not form nitrosamines during the studies. This means that nitrosamine formation is …
Number of citations: 2 irf.fhnw.ch

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